Rhodium(III) oxide hydrate

Description

Properties

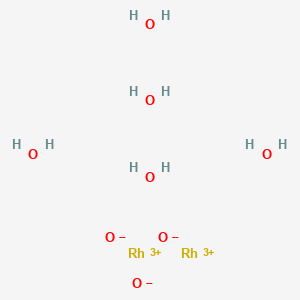

IUPAC Name |

oxygen(2-);rhodium(3+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.3O.2Rh/h1H2;;;;;/q;3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSSUISWUFBWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[O-2].[Rh+3].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4Rh2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.825 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Rhodium(III) Oxide Hydrate

This technical guide provides a comprehensive overview of the physical and chemical properties of Rhodium(III) oxide hydrate (Rh₂O₃·nH₂O), a pivotal material in catalysis and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and fundamental properties of this compound, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of this compound

Rhodium(III) oxide, in its hydrated form, serves as a crucial precursor for the synthesis of a wide array of rhodium-based catalysts.[1][2] Its utility stems from its reactivity and its role in preparing various rhodium salts and compounds essential for industrial processes such as hydrogenation and hydroformylation.[1] The degree of hydration is variable, with the pentahydrate (Rh₂O₃·5H₂O) being a commonly cited form.[3][4] Understanding the physical and chemical nuances of this material is paramount for controlling the properties and performance of the final catalytic systems.

Synthesis of Amorphous this compound

The synthesis of amorphous this compound is typically achieved through the alkaline precipitation of a soluble rhodium salt, most commonly Rhodium(III) chloride hydrate (RhCl₃·xH₂O).[2][5] The choice of precipitation conditions, particularly pH and temperature, is critical as it directly influences the physical properties of the resulting hydrate.

Causality of Experimental Choices in Synthesis

-

Precursor Selection: Rhodium(III) chloride hydrate is favored due to its high solubility in water, which allows for a homogeneous reaction medium and controlled precipitation.[2][6]

-

Precipitating Agent: Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) are commonly used to increase the pH and induce the precipitation of the insoluble rhodium hydroxide.[5] The slow, dropwise addition of the base is crucial to avoid localized high pH, which can lead to the formation of fine colloidal particles or gelatinous precipitates that are difficult to filter.[5]

-

pH Control: The final pH of the solution significantly impacts the completeness of the precipitation. While a pH of 7-8 is often sufficient to initiate the formation of the yellow precipitate, a higher pH of around 9 or above may be necessary for complete precipitation.[3][5] However, some studies suggest an optimal pH of 7.5 for minimizing the final Rh³⁺ concentration in the solution.[7] Precise pH monitoring is therefore essential for reproducible synthesis.

-

Aging: Allowing the precipitate to age in the mother liquor, sometimes at an elevated temperature, can promote the growth of larger particles, which improves filterability and ease of handling.[3]

-

Washing: Thorough washing of the precipitate with deionized water is a critical step to remove soluble byproducts, such as sodium chloride, which could otherwise contaminate the final product.[2][5]

Experimental Protocol: Synthesis of Amorphous this compound

This protocol details the synthesis of amorphous this compound from Rhodium(III) chloride hydrate.

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven or desiccator

Procedure:

-

Prepare Precursor Solution: Dissolve a known quantity of Rhodium(III) chloride hydrate in deionized water to create a solution of approximately 0.1 M.

-

Precipitation: While vigorously stirring the rhodium chloride solution, slowly add the 1 M NaOH solution dropwise. Continuously monitor the pH of the mixture.

-

pH Adjustment: Continue the addition of NaOH until the pH of the solution stabilizes between 7.5 and 9.0. A yellow precipitate of this compound will form.[3][5][7]

-

Aging: Allow the suspension to stir for an additional 30 minutes at room temperature to ensure complete precipitation and to allow for particle growth.[5]

-

Filtration: Separate the precipitate from the supernatant by vacuum filtration using a Büchner funnel.

-

Washing: Wash the precipitate cake thoroughly with several portions of deionized water until the filtrate is free of chloride ions (as tested with AgNO₃ solution).

-

Drying: Dry the resulting yellow solid in a desiccator under vacuum or in a low-temperature oven (e.g., 60 °C) to yield amorphous this compound.[3]

Caption: Experimental workflow for the synthesis of amorphous this compound.

Physical Properties

The physical properties of this compound can vary depending on its degree of hydration and whether it is amorphous or crystalline. The anhydrous form, α-Rh₂O₃, possesses a well-defined corundum structure.[8]

| Property | Value | References |

| Molecular Formula | Rh₂O₃·nH₂O | [5] |

| Appearance | Yellow powder (hydrated)[4]; Dark gray to black powder (anhydrous) | [4][8] |

| Molar Mass (Rh₂O₃) | 253.81 g/mol | [8] |

| Molar Mass (Rh₂O₃·5H₂O) | 343.89 g/mol | [3] |

| Density (Rh₂O₃) | 8.20 g/cm³ at 25 °C | [4][8] |

| Melting/Decomposition | Decomposes around 1100 °C (anhydrous) | [4][8] |

| Solubility | Insoluble in water and aqua regia.[4][8] The pentahydrate is soluble in acids.[4] The trihydrate is insoluble in acids.[4] | [4][8] |

Chemical and Structural Properties

Crystal Structure of Anhydrous α-Rhodium(III) Oxide

The anhydrous form of Rhodium(III) oxide, α-Rh₂O₃, adopts a corundum (α-Al₂O₃) type hexagonal crystal structure.[8] This structure is characterized by a hexagonal close-packed array of oxide ions with rhodium(III) ions occupying two-thirds of the octahedral interstices.

Caption: Simplified 2D representation of the octahedral coordination in the corundum structure of α-Rh₂O₃.

Thermal Decomposition

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to characterize the thermal stability and composition of this compound. The thermal decomposition process is complex and highly dependent on the atmosphere (e.g., air or inert gas).[3]

Typical Thermal Events:

-

Dehydration: The initial weight loss observed at lower temperatures (typically below 400°C) corresponds to the removal of both physically adsorbed and chemically bound water molecules. This is an endothermic process.

-

Decomposition to Oxides: At higher temperatures, the dehydrated rhodium hydroxide decomposes to form various rhodium oxides. In an air atmosphere, this can involve the formation of RhO₂ as an intermediate, which then decomposes to the more stable α-Rh₂O₃.[3] In an inert atmosphere, the decomposition may lead to a mixture of rhodium oxides and even partial reduction to metallic rhodium at very high temperatures.[3]

-

Crystallization: Amorphous rhodium oxide formed during decomposition can crystallize into the α-Rh₂O₃ phase at temperatures around 500-650°C.[3] At even higher temperatures (around 1000°C), a transformation to the β-Rh₂O₃ phase can occur.[3]

Objective: To determine the water content and thermal decomposition profile of this compound.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) with TGA and DSC capabilities

-

High-purity nitrogen or air for purge gas

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound into a tared crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the instrument.

-

Set the purge gas flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 1200 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic and exothermic events.

-

Calculate the percentage mass loss at each step to determine the water content and stoichiometry of the decomposition products. For Rh₂O₃·5H₂O, the complete dehydration to Rh₂O₃ corresponds to a theoretical mass loss of approximately 26.2%.

-

Caption: Thermal decomposition pathway of amorphous this compound in air.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the identity and structure of this compound and its decomposition products.

| Technique | Wavenumber/Binding Energy | Assignment | References |

| FT-IR | ~545 cm⁻¹ | Rh-O stretching in amorphous Rh(OH)₃ | [3][4] |

| Raman | ~530 cm⁻¹ | Symmetric Rh-O stretching in Rh₂O₃ | [2] |

| XPS | ~308.3 eV (Rh 3d₅/₂) | Rh³⁺ in Rh₂O₃ | [9] |

Expertise & Experience Insights:

-

The broadness of the FT-IR and Raman peaks for the hydrated material is indicative of its amorphous nature. As the material is heated and crystallizes, these peaks are expected to become sharper.

-

XPS is a surface-sensitive technique. For bulk analysis, it is important to ensure the sample is homogeneous. The binding energies can shift slightly depending on the specific chemical environment and the presence of surface hydroxides or adsorbed species.

Applications in Research and Drug Development

This compound is a versatile precursor for a wide range of homogeneous and heterogeneous catalysts.[2][5] In the pharmaceutical industry, rhodium-catalyzed reactions are crucial for the synthesis of chiral molecules and complex organic intermediates. The ability to generate active catalysts in-situ from a stable and readily available precursor like this compound offers significant advantages in terms of process development and optimization.

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fundamentally important material with a rich chemistry that is central to the development of advanced catalytic processes. A thorough understanding of its physical and chemical properties, as detailed in this guide, empowers researchers to synthesize and utilize this compound with greater control and precision, ultimately leading to the development of more efficient and selective catalytic systems.

References

-

ACS Publications. (n.d.). Reduction Kinetics of Surface Rhodium Oxide by Hydrogen and Carbon Monoxide at Ambient Gas Pressures As Probed by Transient Surface-Enhanced Raman Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparing the precipitation techniques on rhodium recovery from waste solutions. Retrieved from [Link]

-

ResearchGate. (2001). The thermal behavior of amorphous rhodium hydrous oxide. Retrieved from [Link]

-

FUNCMATER. (n.d.). Rhodium(III) oxide pentahydrate (Rh2O3•5H2O)-Powder. Retrieved from [Link]

-

Wikipedia. (n.d.). Rhodium(III) chloride. Retrieved from [Link]

-

Peidong Yang Group. (n.d.). Highly Selective Synthesis of Catalytically Active Monodisperse Rhodium Nanocubes. Retrieved from [Link]

-

Wikipedia. (n.d.). Rhodium(III) oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). The crystal structure of corundum. Retrieved from [Link]

-

Wikipedia. (n.d.). Corundum. Retrieved from [Link]

-

National Institutes of Health. (2023). Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. Retrieved from [Link]

-

Mettler Toledo. (n.d.). TGA/DSC 3+. Retrieved from [Link]

-

YouTube. (2021). Minerals : Oxides - Corundum. Retrieved from [Link]

-

ResearchGate. (n.d.). The crystal structure of corundum (α-Al 2 O 3 ); c is vertical with all.... Retrieved from [Link]

-

Quora. (2023). What are some unique properties of corundum that distinguish it from other minerals used in manufacturing?. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Rhodium and Rhodium Oxide Thin Films Characterized by XPS. Retrieved from [Link]

Sources

- 1. TGA/DSC 3+ (EN) - IS2M [is2m.uha.fr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 7. Preferential Precipitation and Selective Separation of Rh(III) from Pd(II) and Pt(IV) Using 4-Alkylanilines as Precipitants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhodium(III) oxide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Synthesis of Rhodium(III) oxide hydrate from Rhodium(III) chloride

An In-depth Technical Guide to the Synthesis of Rhodium(III) Oxide Hydrate from Rhodium(III) Chloride

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of this compound in Modern Catalysis

This compound (Rh₂O₃·xH₂O) stands as a cornerstone material for researchers and chemical process developers. Its significance is rooted in the exceptional catalytic properties of rhodium, a rare and precious platinum group metal.[1] As a versatile precursor and a direct catalyst, this compound is instrumental in a multitude of chemical transformations, including critical industrial processes like hydrogenation, hydroformylation, and isomerization.[2][3] These reactions are fundamental to the synthesis of fine chemicals, pharmaceuticals, and other high-value organic compounds.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound starting from the commercially available Rhodium(III) chloride hydrate (RhCl₃·xH₂O). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale behind each procedural choice, and the critical parameters that ensure a high-yield, high-purity synthesis. It is designed for the practicing scientist who requires not only a reliable protocol but also a deep, mechanistic understanding of the process.

Mechanistic Underpinnings: The Chemistry of Controlled Hydrolysis

The conversion of Rhodium(III) chloride to its hydrated oxide is fundamentally a precipitation reaction driven by the controlled hydrolysis of the aqueous rhodium(III) ion.

The Precursor: Why Hydrated Rhodium(III) Chloride?

The choice of precursor is critical. While anhydrous Rhodium(III) chloride (RhCl₃) is a polymeric solid with very low solubility, the hydrated form, Rhodium(III) chloride trihydrate (RhCl₃·3H₂O), is readily soluble in water.[4][5] This solubility is paramount as it allows for the dissociation of the rhodium salt into its constituent ions in an aqueous medium, making the rhodium(III) center accessible for reaction. In solution, the Rh(III) ion exists as a complex aquo-chloro species, such as [RhCl₂(H₂O)₄]⁺ and [RhCl(H₂O)₅]²⁺.[5] This aqueous environment is the stage for the subsequent hydrolysis.

The Transformation: Base-Induced Precipitation

The core of the synthesis is the reaction of the aqueous rhodium(III) complex with a strong base, typically an alkali hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][7] The addition of hydroxide ions (OH⁻) systematically replaces the water and chloride ligands coordinated to the rhodium center. This process neutralizes the positive charge on the rhodium complex and leads to the formation of insoluble rhodium hydroxide, which is more accurately described as hydrated rhodium oxide.

The simplified overall reaction can be represented as:

2 RhCl₃(aq) + 6 NaOH(aq) + (x-3) H₂O(l) → Rh₂O₃·xH₂O(s)↓ + 6 NaCl(aq)

The key to a successful synthesis is the meticulous control of pH. The base must be added slowly and with vigorous stirring to maintain a homogeneous reaction environment and prevent localized high pH zones, which could lead to the formation of undesirable byproducts. The target pH is typically neutral to slightly alkaline (pH ~8), ensuring the complete precipitation of the hydrated oxide.[6][8]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and reproducible. Each step includes built-in checks and rationales that validate the process as it proceeds.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Rhodium(III) chloride hydrate (RhCl₃·xH₂O) | ≥99.9% trace metals basis | Major Chemical Suppliers | Rhodium content should be known or assayed. |

| Sodium Hydroxide (NaOH) | Reagent Grade, Pellets | Standard Lab Suppliers | To be used for preparing a standardized solution. |

| Deionized (DI) Water | Type II or better | In-house or purchased | Essential for all solution prep and washing steps. |

| Hydrochloric Acid (HCl) | Reagent Grade | Standard Lab Suppliers | For pH adjustments, if necessary. |

Equipment

-

Glass reaction vessel (e.g., 500 mL beaker or flask)

-

Magnetic stirrer and stir bar

-

pH meter with a calibrated electrode

-

Burette or dropping funnel for controlled base addition

-

Buchner funnel and vacuum flask assembly

-

Filter paper (e.g., Whatman Grade 42 or equivalent)

-

Drying oven

-

Standard laboratory glassware (graduated cylinders, beakers)

-

Personal Protective Equipment (PPE)

Step-by-Step Synthesis Procedure

Step 1: Preparation of Reactant Solutions

-

Rhodium Solution: Accurately weigh a desired amount of Rhodium(III) chloride hydrate and dissolve it in deionized water to achieve a target concentration (e.g., 10 g/L Rh). The solution should be a clear, dark red color.[5] Causality: This ensures all the rhodium is in the aqueous phase and available for reaction.

-

Base Solution: Prepare a standardized solution of 1 M Sodium Hydroxide (NaOH). Causality: A standardized solution allows for precise and controlled addition to achieve the target pH without significant overshooting.

Step 2: Controlled Precipitation

-

Place the rhodium chloride solution in the reaction vessel and begin moderate stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Slowly add the 1 M NaOH solution dropwise from a burette. Monitor the pH continuously. A yellow precipitate will begin to form.

-

Continue the addition until the pH of the solution stabilizes between 7.5 and 8.0.[6] Trustworthiness Check: A stable pH reading indicates the neutralization reaction is complete. The appearance of a voluminous yellow solid is the primary visual cue.[3][9]

Step 3: Aging the Precipitate

-

Once the target pH is reached, cease the addition of base.

-

Continue stirring the slurry at room temperature for a period of 1 to 2 hours. Some protocols may call for gentle heating (e.g., 60-70 °C) to promote particle growth.[8] Causality: This "aging" or "digestion" step allows for the growth of larger, more easily filterable particles and helps to expel occluded impurities from the precipitate.

Step 4: Isolation and Purification

-

Turn off the stirrer and allow the yellow precipitate of this compound to settle.

-

Set up the Buchner funnel with filter paper and connect it to a vacuum flask.

-

Carefully decant the supernatant liquid, then transfer the slurry to the funnel. Apply vacuum to isolate the solid product.

-

Wash the filter cake extensively with deionized water. Continue washing until the filtrate shows no trace of chloride ions (tested, for example, by adding a drop of AgNO₃ solution to a small sample of the filtrate). Trustworthiness Check: A negative chloride test confirms the complete removal of soluble byproducts like NaCl, ensuring the purity of the final product.

Step 5: Drying

-

Carefully transfer the washed filter cake to a pre-weighed watch glass or crystallization dish.

-

Dry the product in an oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved. Avoid excessively high temperatures, which could alter the hydration state. The final product is a fine, yellow-to-brownish powder.[2][10]

Process Visualization and Data

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Transformation Diagram

Caption: Simplified hydrolysis and precipitation of aqueous Rhodium(III).

Table of Quantitative Parameters

| Parameter | Value / Range | Rationale / Control Method |

| Starting Material | ||

| RhCl₃·xH₂O Concentration | 5 - 20 g/L | Balances reaction time with ease of handling. |

| Precipitating Agent | ||

| Base | 1 M Sodium Hydroxide (NaOH) | Controlled molarity for precise pH adjustment. |

| Reaction Conditions | ||

| Temperature | 20 - 70 °C | Room temperature is sufficient; gentle heat can aid aging.[8] |

| Target pH | 7.5 - 8.0 | Ensures complete precipitation of the hydrated oxide.[6] |

| Stirring Speed | 200 - 400 RPM | Ensures homogeneity without creating a vortex. |

| Aging Time | 1 - 2 hours | Promotes particle growth for better filtration.[8] |

| Purification | ||

| Washing Solvent | Deionized Water | Removes soluble ionic byproducts (e.g., NaCl). |

| Drying | ||

| Drying Temperature | 80 - 100 °C | Removes residual water without driving off bound hydrates. |

Safety, Handling, and Storage

Authoritative Grounding: The handling of any rhodium compound requires strict adherence to safety protocols due to potential health risks.

-

Exposure Risks: Inhalation, ingestion, or skin contact with rhodium compounds can lead to respiratory issues and skin irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11][13] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or aerosols.[14]

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the spilled solid into a labeled container for disposal. If appropriate, moisten first to prevent dusting.[15][16]

-

Storage: Store the final product in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[16]

By adhering to this technically grounded and safety-conscious protocol, researchers and professionals can reliably synthesize high-purity this compound for their advanced catalytic applications.

References

- How to Refine Rhodium Oxide — Reclaim, Recycle, and Sell your Precious Metal Scrap. (2023). Vertex AI Search.

- Rhodium SDS, 7440-16-6 Safety D

- What environmental and safety considerations are associated with rhodium electropl

- Rhodium - Safety D

- Rhodium. Purdue Physics department.

- Rhodium(III) oxide. Santa Cruz Biotechnology.

- Rhodium(III)

- Exploring the Catalytic Applications of Rhodium(III)

- An In-depth Technical Guide to the Synthesis of Rhodium Hydroxide: Precursors and Methodologies. Benchchem.

- Surface Structure and Reactivity of Rhodium Oxide. (2011). The Journal of Physical Chemistry C.

- Rhodium(III) chloride. dlab @ EPFL.

- Rhodium Oxide Hydr

- Rhodium Oxide Surface-Loaded Gas Sensors. (2018). MDPI.

- How can I convert rhodium (metallic) to rhodium nitrate or rhodium oxide?. (2014).

- Rhodium Materials in Modern Technology. (2024). YouTube.

- This compound: A Manufacturer's Guide to Sourcing. (2025). Benchchem.

- Rhodium(III) chloride. Wikipedia.

- Rhodium(III) oxide. Wikipedia.

- Rhodium Catalysts & Rhodium Compounds (Rh).

- Method for preparing high-purity hydrated rhodium trichloride.

- Rhodium(III) chloride. chemeurope.com.

- Rhodium chloride hydrate: The versatile compound for various applic

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Rhodium(III) chloride [dlab.epfl.ch]

- 5. Rhodium(III)_chloride [chemeurope.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101941739A - Method for preparing high-purity hydrated rhodium trichloride - Google Patents [patents.google.com]

- 9. Rhodium Catalysts & Rhodium Compounds (Rh) - Stanford Materials [stanfordmaterials.com]

- 10. How to Refine Rhodium Oxide — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]

- 11. proplate.com [proplate.com]

- 12. chembk.com [chembk.com]

- 13. physics.purdue.edu [physics.purdue.edu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Crystalline structure of Rhodium(III) oxide pentahydrate

An In-Depth Technical Guide to the Crystalline Structure of Rhodium(III) Oxide and its Hydrated Precursor

Abstract

Rhodium(III) oxide (Rh₂O₃) is a critical material in catalysis and advanced electronics. While its anhydrous forms are well-characterized crystalline structures, its common synthetic precursor, Rhodium(III) oxide pentahydrate (Rh₂O₃·5H₂O), typically exists as an amorphous or poorly crystalline solid. This guide provides a comprehensive analysis of the structural pathway from the hydrated precursor to the crystalline anhydrous polymorphs. We will explore the synthesis of the pentahydrate, its thermal decomposition, and the detailed crystallographic structures of the resulting α-Rh₂O₃ and β-Rh₂O₃ phases. This document is intended for researchers, materials scientists, and chemical engineers seeking a deep understanding of the synthesis and structural characterization of rhodium oxide materials.

Part 1: The Nature of Rhodium(III) Oxide Pentahydrate

Rhodium(III) oxide pentahydrate (Rh₂O₃·5H₂O) is most accurately described as a hydrous oxide, serving as a vital intermediate in the production of rhodium catalysts and other rhodium compounds.[1][2]

1.1. Physical and Chemical Properties

1.2. Role as a Crystalline Precursor

The primary significance of Rhodium(III) oxide pentahydrate in materials science is its role as a precursor to the crystalline anhydrous forms of Rh₂O₃.[1][6] The thermal treatment of this hydrated, amorphous solid is the most common route to obtaining phase-pure, crystalline rhodium(III) oxide. The conditions of this thermal treatment (temperature, atmosphere, heating rate) are critical variables that dictate the final crystalline phase and morphology of the resulting oxide.[4][7]

Part 2: Synthesis and Thermal Conversion to Crystalline Phases

The journey from the amorphous hydrate to a crystalline oxide involves a two-step process: precipitation of the hydrous oxide followed by controlled calcination.

2.1. Experimental Protocol: Synthesis of Hydrous Rhodium Oxide

This protocol describes a standard laboratory procedure for precipitating hydrous rhodium oxide, a precursor analogous to the pentahydrate.

Causality: The choice of a soluble rhodium salt (e.g., RhCl₃) is for ease of handling in an aqueous medium. The addition of a base, such as sodium hydroxide (NaOH), increases the pH, causing the precipitation of the highly insoluble rhodium hydroxide/hydrous oxide. The subsequent washing steps are crucial to remove spectator ions (like Na⁺ and Cl⁻) which could contaminate the final product.

Step-by-Step Methodology:

-

Dissolution: Dissolve a known quantity of Rhodium(III) chloride hydrate (RhCl₃·xH₂O) in deionized water to create a 0.1 M solution.

-

Precipitation: While stirring vigorously, slowly add a 1 M solution of NaOH dropwise until the pH of the solution reaches approximately 9. This will result in the formation of a yellow precipitate of hydrous rhodium oxide.[1]

-

Aging: Allow the suspension to stir for 1-2 hours at room temperature to ensure complete precipitation and particle ripening.

-

Isolation: Isolate the precipitate by centrifugation or vacuum filtration.

-

Washing: Wash the collected solid repeatedly with deionized water until the supernatant is free of chloride ions (as tested with a silver nitrate solution).

-

Drying: Dry the resulting yellow powder in a vacuum oven at a low temperature (e.g., 60 °C) to yield amorphous hydrous rhodium oxide (Rh₂O₃·nH₂O).

2.2. Experimental Workflow: Synthesis

Caption: Workflow for the precipitation of amorphous hydrous rhodium oxide.

2.3. Thermal Decomposition Pathway

The conversion of the amorphous hydrate to crystalline Rh₂O₃ is achieved through calcination. The process involves dehydration followed by crystallization into different polymorphs depending on the temperature and atmosphere.[4][5]

-

Dehydration: Occurs at lower temperatures (< 400 °C), where both coordinated and interstitial water is removed.

-

Crystallization to α-Rh₂O₃: As the temperature increases, the amorphous oxide begins to crystallize. In air, the hexagonal α-Rh₂O₃ phase is typically formed as a single phase around 650 °C.[4]

-

Phase Transition to β-Rh₂O₃: At higher temperatures (above 750-900 °C), the hexagonal α-phase transforms into a more stable orthorhombic β-phase.[4][6]

Caption: Thermal conversion of hydrous rhodium oxide to its crystalline polymorphs.

Part 3: Crystalline Structure of Anhydrous Rhodium(III) Oxide

The stable, crystalline forms of Rhodium(III) oxide obtained from the thermal decomposition of the pentahydrate are well-documented.

3.1. α-Rh₂O₃ (Hexagonal Phase)

The lower-temperature polymorph, α-Rh₂O₃, adopts the corundum (α-Al₂O₃) structure.[3][6] This structure consists of a hexagonally close-packed array of oxide ions with rhodium(III) ions occupying two-thirds of the octahedral interstices.

3.2. β-Rh₂O₃ (Orthorhombic Phase)

Upon heating above 750 °C, the hexagonal α-phase undergoes an irreversible transformation to the orthorhombic β-phase.[4][6] This high-temperature polymorph is the thermodynamically stable form under ambient pressure at elevated temperatures.

3.3. Data Presentation: Crystallographic Parameters

The table below summarizes the key crystallographic data for the two primary polymorphs of anhydrous Rh₂O₃.

| Parameter | α-Rh₂O₃ | β-Rh₂O₃ |

| Crystal System | Trigonal / Hexagonal[3][8] | Orthorhombic[6][9] |

| Space Group | R-3c (No. 167)[3][6] | Pbcn (No. 60)[9] |

| Lattice Parameters | a = 5.127 Å, c = 13.853 Å[6] | a = 5.15 Å, b = 5.43 Å, c = 7.42 Å |

| Structure Type | Corundum (α-Al₂O₃) | - |

| Appearance | Gray Powder[3] | Dark Gray/Black Solid |

(Note: Lattice parameters for β-Rh₂O₃ are representative and can vary slightly based on synthetic conditions.)

Part 4: Structural Characterization Techniques

A multi-technique approach is essential for a comprehensive understanding of the transformation from hydrous precursor to crystalline oxide.

4.1. Experimental Protocol: X-ray Diffraction (XRD) Analysis

Causality: Powder XRD is the definitive technique for identifying crystalline phases. The diffraction pattern is a unique fingerprint of a specific crystal structure. By comparing the experimental pattern to reference patterns from databases (e.g., ICDD), one can identify the phases present (amorphous, α-Rh₂O₃, β-Rh₂O₃), determine phase purity, and calculate lattice parameters.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the calcined rhodium oxide powder is gently ground in an agate mortar to ensure a random orientation of crystallites. The powder is then mounted onto a zero-background sample holder.

-

Data Acquisition: The sample is placed in a powder diffractometer. A monochromatic X-ray beam (typically Cu Kα, λ = 1.5406 Å) is directed at the sample.

-

Scanning: The detector scans over a range of 2θ angles (e.g., 10° to 90°) to record the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffractogram (Intensity vs. 2θ) is processed. The positions and intensities of the diffraction peaks are used to identify the crystalline phases present by matching them with standard diffraction patterns.

4.2. Complementary Analytical Methods

-

Thermogravimetric Analysis (TGA): Used to quantify the water content in the hydrous precursor and to identify the precise temperatures of dehydration and decomposition events by measuring mass loss as a function of temperature.[4][7]

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These techniques detect exothermic or endothermic events, such as crystallization and phase transitions, which do not involve a change in mass.[4]

4.3. Overall Characterization Workflow

Caption: Integrated workflow for the synthesis and structural analysis of Rh₂O₃.

Conclusion

While a definitive single-crystal structure of Rhodium(III) oxide pentahydrate remains elusive due to its typically amorphous nature, its role as a precursor is fundamentally important. The controlled thermal decomposition of this hydrous material provides a reliable pathway to the two primary crystalline polymorphs of anhydrous Rhodium(III) oxide: the hexagonal α-phase and the high-temperature orthorhombic β-phase. Understanding the synthesis and the subsequent thermal transformations, as characterized by techniques like XRD and thermal analysis, is paramount for researchers and professionals aiming to produce Rh₂O₃ with specific, well-defined crystalline structures for applications in catalysis and materials science.

References

-

Wikipedia. (n.d.). Oxyde de rhodium(III). Retrieved from [Link]

-

ResearchGate. (2001). The thermal behavior of amorphous rhodium hydrous oxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Rhodium(III) oxide. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). Rhodium oxide. Retrieved from [Link]

-

American Elements. (n.d.). Rhodium Oxide Hydrate. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Rhodium(III) oxide, anhydrous, 99.9%. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Rhodium Metal-Rhodium oxide (Rh-Rh2O3) Nanostructures with Pt-like or Better Activity towards Hydrogen. Retrieved from [Link]

-

SSHADE. (n.d.). Rhodium(III) oxide. Retrieved from [Link]

-

American Elements. (n.d.). Rhodium(III) Oxide Pentahydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rhodium oxide pentahydrate. PubChem Compound Database. Retrieved from [Link]

-

FUNCMATER. (n.d.). Rhodium(III) oxide pentahydrate (Rh2O3•5H2O)-Powder. Retrieved from [Link]

-

ResearchGate. (n.d.). Origin of stability of the high-temperature, low-pressure Rh2O3 III form of rhodium sesquioxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkaline-Earth Rhodium Hydroxides: Synthesis, Structures, and Thermal Decomposition to Complex Oxides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rhodium oxide (Rh2O3), pentahydrate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2016). Study of Surface Morphological, Phytochemical and Structural Characteristics of Rhodium (III) Oxide (Rh2O3) Nanoparticles. Retrieved from [Link]

-

Materials Project. (n.d.). mp-1716: Rh2O3 (orthorhombic, Pbcn, 60). Retrieved from [Link]

-

Semantic Scholar. (2015). Study of Surface Morphological, Phytochemical and Structural Characteristics of Rhodium (III) Oxide (Rh2O3) Nanoparticles. Retrieved from [Link]

Sources

- 1. Rhodium oxide Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. americanelements.com [americanelements.com]

- 3. Oxyde de rhodium(III) — Wikipédia [fr.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rhodium(III) oxide - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Rhodium(III) oxide | SSHADE [sshade.eu]

- 9. mp-1716: Rh2O3 (orthorhombic, Pbcn, 60) [legacy.materialsproject.org]

An In-Depth Technical Guide to the Solubility of Rhodium(III) Oxide Hydrate for Researchers and Drug Development Professionals

Executive Summary

Rhodium(III) oxide hydrate (Rh₂O₃·nH₂O) is a compound of significant interest in catalysis and materials science. However, its utility is often hampered by its notoriously poor solubility, a characteristic that poses considerable challenges in synthesis, recovery, and application development. This guide provides a comprehensive overview of the solubility of Rh₂O₃·nH₂O across various solvents and conditions. It elucidates that the compound's reactivity is not monolithic but is critically dependent on its hydration state and thermal history. While the anhydrous and lower hydrate forms are exceptionally inert, even to aqua regia under standard conditions, the freshly precipitated and higher pentahydrate forms exhibit marked solubility in acidic and alkaline solutions. This guide details the fundamental chemical principles governing this behavior and presents a series of advanced dissolution protocols, offering researchers the strategic insights required to effectively work with this challenging but valuable material.

Introduction to this compound (Rh₂O₃·nH₂O)

Rhodium(III) oxide, in its various hydrated forms, serves as a crucial precursor for the synthesis of rhodium-based catalysts and advanced materials. Its general insolubility in common solvents is a defining feature, making it a thermally stable source for applications in ceramics and glass.[1] However, for drug development professionals and researchers engaged in homogeneous catalysis or chemical synthesis, achieving solubilization is a critical first step.

The primary challenge stems from the compound's chemical inertness, which is comparable to that of bulk rhodium metal.[2] This guide will demonstrate that overcoming this challenge is not a matter of finding a universal solvent, but rather of understanding and manipulating the physicochemical state of the oxide itself.

The Critical Role of Hydration State and Thermal History

The most crucial factor governing the solubility of rhodium(III) oxide is its degree of hydration (the 'n' in Rh₂O₃·nH₂O) and its thermal history. A failure to appreciate this distinction is the primary source of experimental difficulties.

-

Freshly Precipitated / Amorphous Hydrous Oxide (High 'n' value): When rhodium(III) hydroxide, Rh(OH)₃ (functionally equivalent to a highly hydrated oxide), is freshly precipitated from a solution like rhodium(III) chloride (RhCl₃), it exists as a yellow, amorphous solid.[3] This form is the most reactive and is readily soluble in various acids and excess alkali.[3]

-

Pentahydrate (Rh₂O₃·5H₂O): This form, often a yellow precipitate, is reported to be soluble in acids.[3]

-

Trihydrate (Rh₂O₃·3H₂O): Upon aging or gentle heating, the hydrated oxide can convert to a black precipitate, identified as the trihydrate. This form is insoluble in acids.[3]

-

Anhydrous Oxide (Rh₂O₃): After heating (ignition), the water of hydration is lost, yielding the anhydrous gray-black powder. This crystalline form is exceptionally stable and insoluble in water, single mineral acids, and even aqua regia under standard conditions.[3][4]

This relationship illustrates that any thermal processing inadvertently applied to a sample of hydrated rhodium oxide can drastically decrease its solubility, converting it to an inert form.

Aqueous Solubility Profile

Water and Organic Solvents

This compound, across all its forms, is considered insoluble in water and common organic solvents like acetone.[1][3][5] Its chemical nature does not favor interaction with non-polar or weakly polar organic media.

Standard Acidic and Alkaline Media

The solubility in aqueous acidic and alkaline solutions is entirely dependent on the hydration state, as summarized in the table below. The inertness of the anhydrous form is extreme, resisting dissolution even in aqua regia, the potent mixture of nitric and hydrochloric acids known for dissolving other noble metals like gold and platinum.[2] This resistance is a key challenge in rhodium metallurgy.[6][7]

| Form of Rhodium(III) Oxide | Water | Mineral Acids (HCl, H₂SO₄, etc.) | Aqua Regia | Excess Alkali (e.g., NaOH) |

| Freshly Precipitated Hydroxide | Insoluble | Soluble [3] | Soluble | Soluble [3] |

| Pentahydrate (Rh₂O₃·5H₂O) | Insoluble | Soluble [3] | Soluble | Soluble [3] |

| Trihydrate (Rh₂O₃·3H₂O) | Insoluble | Insoluble[3] | Insoluble | Insoluble |

| Anhydrous / Ignited (Rh₂O₃) | Insoluble | Insoluble[3] | Insoluble[4] | Insoluble |

The mechanism for the solubility of the hydrated form in acid involves a straightforward acid-base reaction, where the hydrous oxide reacts to form a soluble rhodium salt and water, such as rhodium(III) chloride in HCl.[8][9]

Caption: State of Rhodium Oxide vs. Acid Solubility.

Advanced Dissolution Strategies for Inert Rhodium(III) Oxide

When faced with the chemically inert anhydrous or trihydrate forms of Rh₂O₃, standard laboratory solvents are ineffective. Researchers must resort to more aggressive, specialized techniques designed to disrupt the stable oxide lattice.

High-Temperature & High-Pressure Methods

Forcing conditions can overcome the kinetic barrier to dissolution.

-

Optimized Aqua Regia: While ineffective at room temperature, complete dissolution of rhodium powder (and by extension, the inert oxide) in aqua regia can be achieved by using a sealed high-pressure stainless steel reactor at elevated temperatures (e.g., 220°C) for extended periods (e.g., 24 hours).[7][10]

-

Microwave-Assisted Dissolution: The use of a microwave platform in conjunction with a high-pressure reactor can significantly accelerate the dissolution of rhodium materials in acid/oxidant mixtures, reducing dissolution times from many hours to under 60 minutes.[11]

Fusive Methods

Fusion involves melting the inert oxide with a salt flux at high temperatures. This process breaks down the Rh-O lattice and converts the rhodium into a water- or acid-soluble salt.

-

Bisulfate Fusion: Fusing rhodium oxide with potassium bisulfate (KHSO₄) or potassium pyrosulfate (K₂S₂O₇) at 500-550°C is a well-established and effective method.[12][13][14] The process converts Rh₂O₃ into water-soluble rhodium(III) sulfate, Rh₂(SO₄)₃.

-

Peroxide Fusion: Fusion with a strong oxidizing agent like sodium peroxide (Na₂O₂) or barium peroxide (BaO₂) at high temperatures (800-950°C) converts the rhodium into a more soluble oxidized compound that can subsequently be dissolved in hydrochloric acid.[15][16][17] This method is powerful but can introduce contaminating ions (e.g., Ba²⁺) that require subsequent removal.[16]

Complex Oxide Formation

A more modern and cleaner approach avoids harsh fluxes by first reacting the rhodium material with an alkali metal salt to form a complex oxide.

-

Alkali Metal Salt Calcination: Calcining (heating in air) rhodium powder or oxide with an alkali metal salt such as lithium carbonate (Li₂CO₃) generates a complex oxide (e.g., LiRhO₂).[18] This resulting complex oxide is readily soluble in hydrochloric acid alone, providing a pathway to dissolution that avoids aqua regia and its associated environmental concerns.[18]

Caption: Decision workflow for dissolving Rh₂O₃.

Experimental Protocols

The following protocols are provided as validated starting points for laboratory work. Safety Precaution: All operations should be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Dissolution of Acid-Soluble Hydrated Rhodium(III) Oxide

This protocol relies on creating the freshly precipitated, acid-soluble form of the oxide from a soluble rhodium salt.

-

Objective: To prepare a soluble rhodium(III) solution from an inert oxide by first generating the reactive hydrous intermediate.

-

Causality: This method circumvents the inertness of pre-existing oxide by synthesizing a new, highly hydrated, and amorphous form that readily reacts with acid.

-

Methodology:

-

Starting Material: A soluble rhodium salt (e.g., RhCl₃·xH₂O). If starting with inert Rh₂O₃, it must first be dissolved using an advanced method from Section 3.

-

Precipitation: Dissolve the RhCl₃·xH₂O in deionized water. Slowly add a stoichiometric amount of a base (e.g., 1M NaOH or KOH solution) with constant stirring until a yellow precipitate of rhodium(III) hydroxide forms.[3] Avoid adding a large excess of base unless redissolution is intended.

-

Isolation: Isolate the yellow precipitate immediately by centrifugation or vacuum filtration. Do NOT allow the precipitate to age, and do NOT heat it, as this will reduce its solubility.

-

Washing: Wash the precipitate with deionized water to remove residual salts.

-

Dissolution: Immediately add the desired mineral acid (e.g., 6M HCl) to the wet precipitate.[8][9] The yellow solid will dissolve upon stirring to form a clear, colored solution (e.g., reddish for the chloro complex). Gentle warming may accelerate the process.

-

-

Self-Validation: A successful procedure is validated by the complete dissolution of the yellow precipitate into a clear solution with no remaining solid particles.

Protocol 2: Dissolution of Inert Rhodium(III) Oxide via Bisulfate Fusion

This is a robust method for forcing inert, anhydrous Rh₂O₃ into solution.

-

Objective: To dissolve thermally-treated, acid-insoluble rhodium oxide.

-

Causality: The molten potassium bisulfate flux acts as a high-temperature acidic reagent, breaking the strong metal-oxygen bonds in the crystalline oxide lattice to form a soluble sulfate salt.[12][13]

-

Methodology:

-

Preparation: In a porcelain or fused silica crucible, thoroughly mix the inert rhodium(III) oxide powder with 10-15 times its weight of anhydrous potassium bisulfate (KHSO₄).[14]

-

Fusion: Place the crucible in a muffle furnace. Gradually heat to 500-550°C and maintain this temperature for 1-2 hours.[14] The mixture will melt into a dark, viscous liquid.

-

Cooling: Carefully remove the crucible from the furnace and allow it to cool completely. The melt will solidify into a solid mass.

-

Leaching: Place the crucible and its contents into a beaker. Add deionized water (and a small amount of HCl to prevent hydrolysis) and gently heat on a hot plate to dissolve the fused mass.[14] The rhodium will dissolve to form a colored solution (often reddish or brown), indicating the presence of the rhodium sulfate complex.

-

Filtration: Once the fused mass is fully disintegrated, filter the solution to remove any undissolved residue.

-

-

Self-Validation: The deep color of the resulting aqueous solution and the minimal amount of black starting material remaining after filtration confirm a successful fusion and dissolution.

Summary and Practical Recommendations

The solubility of this compound is a nuanced topic where the material's history is as important as the choice of solvent.

-

Prioritize Characterization: Before attempting dissolution, ascertain the form of the oxide. A yellow, freshly made sample is likely soluble in standard acids. A gray, black, or dark powder, especially one with a known history of heating, is almost certainly inert and requires an advanced dissolution strategy.

-

Avoid Heat: When working with soluble hydrated forms, avoid any unnecessary heating during precipitation, isolation, or storage, as this will de-hydrate the material and render it insoluble.

-

Select the Right Tool: For inert oxides, bisulfate fusion is a reliable and accessible laboratory method. For industrial applications or where contamination is a major concern, newer methods like alkali salt calcination or microwave-assisted digestion may be more suitable.

By understanding the underlying chemistry of the different hydration states, researchers can move beyond the perception of rhodium(III) oxide as simply "insoluble" and instead treat it as a material whose reactivity can be rationally controlled.

References

-

Shyam, T., Ajit, A., & Jangid, R. (2020). Optimized Rhodium Dissolution Process Using Aqua Regia. Advanced Journal of Chemistry, Section A, 3(2), 159-164. [Link]

-

Funcorp. (n.d.). Rhodium(III) oxide pentahydrate (Rh2O3•5H2O)-Powder. FUNCMATER. [Link]

- Edwards, R. I. (1976). U.S. Patent No. 3,997,337. U.S.

-

Shyam, T., Ajit, A., & Jangid, R. (2020). Optimized Rhodium Dissolution Process Using Aqua Regia. Sami Publishing Company. [Link]

-

Kasuya, S., et al. (2019). Solubilization of Rhodium in Hydrochloric Acid Using an Alkali Metal Salt Method. Materials Transactions, 60(8), 1635-1641. [Link]

- Li, J. (2011). CN Patent No. 102181659A.

-

American Elements. (n.d.). Rhodium Oxide Pentahydrate. [Link]

-

Danzaki, Y., & Ashino, T. (2001). New convenient dissolution of iron-rhodium alloys using hydrochloric acid containing a small amount of nitric acid without heating for an ICP-AES analysis. Analytical sciences, 17(8), 1011-1013. [Link]

-

Wikipedia contributors. (2024, May 1). Rhodium. In Wikipedia, The Free Encyclopedia. [Link]

-

Pittie, W. H., & Overbeek, G. (1976). United States Patent No. 3,997,337. Google Patents. [Link]

-

Gold Refining Forum user "heraeus". (2008). Non-Chemical - Dissolving Rhodium with potassium disulfate (K2S2O7). Gold Refining & Metal Extraction Forum. [Link]

-

Wikipedia contributors. (2023, December 27). Rhodium(III) oxide. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemdad. (n.d.). Rhodium oxide. Six Chongqing Chemdad Co., Ltd. [Link]

-

Chemeurope.com. (n.d.). Rhodium(III) chloride. [Link]

- Demopoulos, G. P. (1979). U.S. Patent No. 4,155,750. U.S.

-

Sciencemadness Discussion Board user "Fleaker". (2008). Rhodium Analysis. [Link]

- Zhang, S. (2012). CN Patent No. 101476044B.

- Zhang, J. (2005). Method for preparing high-purity hydrated rhodium trichloride.

- Li, G. (2013). CN Patent No. 103215454B.

- Li, G. (2013). CN Patent No. 103341639A.

Sources

- 1. americanelements.com [americanelements.com]

- 2. Rhodium - Wikipedia [en.wikipedia.org]

- 3. Rhodium oxide Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Rhodium(III) oxide - Wikipedia [en.wikipedia.org]

- 5. buy Rhodium(III) oxide pentahydrate Powder - FUNCMATER [funcmater.com]

- 6. researchgate.net [researchgate.net]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Rhodium(III)_chloride [chemeurope.com]

- 9. CN101941739A - Method for preparing high-purity hydrated rhodium trichloride - Google Patents [patents.google.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. CN102181659A - Efficient dissolution method of insoluble noble metal rhodium - Google Patents [patents.google.com]

- 12. US3997337A - Separation and/or purification of precious metals - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. goldrefiningforum.com [goldrefiningforum.com]

- 15. CN101476044B - Method for recycling platinum and rhodium from binary aqua regia insoluble slag - Google Patents [patents.google.com]

- 16. CN103215454B - Rhodium reduction activation dissolution method - Google Patents [patents.google.com]

- 17. CN103341639A - Method for dissolving rhodium powder difficult to dissolve - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

Thermal stability and decomposition of Rhodium(III) oxide hydrate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Rhodium(III) Oxide Hydrate

Authored by: A Senior Application Scientist

Abstract

This compound (Rh₂O₃·nH₂O), a hydrated form of rhodium sesquioxide, is a crucial precursor in the synthesis of advanced materials and heterogeneous catalysts. Its thermal behavior dictates the final properties of the resulting rhodium oxide or metallic rhodium, including crystallinity, particle size, and catalytic activity. This guide provides a comprehensive analysis of the thermal decomposition pathways of this compound, detailing the influence of the surrounding atmosphere and other experimental parameters. We will explore the causality behind key thermal events, present detailed protocols for characterization using thermoanalytical techniques, and offer insights for researchers, scientists, and drug development professionals working with rhodium-based materials.

Introduction: The Significance of this compound

This compound, often referred to as rhodium hydroxide, is the foundational material for producing various rhodium oxides and supported rhodium catalysts.[1] These materials are indispensable in numerous industrial applications, including automotive catalytic converters for NOx reduction, hydroformylation of alkenes, and the production of nitric acid.[2][3][4] The precise control of the thermal decomposition process is paramount, as it directly influences the physicochemical properties of the final product.

The starting material itself is complex; it can exist in amorphous or crystalline forms, and its degree of hydration (the 'n' in Rh₂O₃·nH₂O) can vary.[1] Furthermore, the preparative method, such as the choice of precipitating agent (e.g., NaOH, NH₃) and aging conditions, can significantly alter its thermal behavior.[5] Understanding these nuances is the first step toward achieving reproducible synthesis of rhodium-based materials with desired functionalities.

The Dichotomy of Decomposition: Influence of the Gaseous Atmosphere

The most critical factor governing the thermal decomposition of this compound is the composition of the furnace atmosphere. The pathway diverges significantly when heated in an oxidizing atmosphere (like air) compared to an inert atmosphere (such as nitrogen or argon).[1][5] This divergence is not merely academic; it provides a powerful tool to selectively synthesize different rhodium oxide phases.

Decomposition Pathway in an Oxidizing Atmosphere (Air)

Heating in the presence of oxygen introduces an oxidative step, leading to the formation of higher-valence rhodium oxides. The process is a multi-step cascade involving dehydration, oxidation, and phase transitions.

-

Initial Dehydration (Endothermic): At lower temperatures, typically below 200°C, the loosely bound water of hydration is released.

-

Formation of Rhodium Oxyhydroxide (RhOOH): As the temperature increases to approximately 200-400°C, further dehydration occurs, leading to the formation of rhodium oxyhydroxide.[1]

-

Oxidation to Rhodium Dioxide (RhO₂): In a critical, atmosphere-dependent step, the Rh(III) is oxidized to Rh(IV) between approximately 400°C and 650°C, forming rhodium dioxide (RhO₂).[1][5] This intermediate is a key feature of decomposition in air.

-

Decomposition to α-Rh₂O₃: Above ~650°C, the RhO₂ intermediate becomes unstable and decomposes, releasing oxygen to form the hexagonal α-Rh₂O₃ phase (corundum structure).[5]

-

Phase Transition to β-Rh₂O₃: At even higher temperatures, generally above 900°C, a phase transition from the α-Rh₂O₃ to the orthorhombic β-Rh₂O₃ phase can occur.[1][5]

Decomposition Pathway in an Inert Atmosphere (N₂, Ar)

In an inert atmosphere, the absence of oxygen precludes the formation of the RhO₂ intermediate. The decomposition is primarily driven by dehydration and crystallization events.

-

Dehydration Steps: Similar to the process in air, initial heating leads to the loss of physisorbed and chemisorbed water, resulting in the formation of RhOOH and subsequently amorphous Rh₂O₃ at around 400-500°C.[1]

-

Crystallization to α-Rh₂O₃: With increasing temperature (approx. 500-800°C), the amorphous Rh₂O₃ gains sufficient thermal energy to overcome the activation barrier for crystallization, transforming into the more stable hexagonal α-Rh₂O₃ phase.[1][5]

-

Reduction to Metallic Rhodium: At high temperatures, typically exceeding 800°C, the rhodium sesquioxide can be reduced to metallic rhodium.[1][5] This is a crucial consideration for applications requiring metallic nanoparticles. The exact temperature for this reduction can be influenced by impurities or the specific inert gas used.

The distinct decomposition pathways are visualized in the following diagram.

Caption: Thermal decomposition pathways of Rh(OH)₃ in air and inert atmospheres.

Quantitative Analysis: Deciphering Thermal Events

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques for elucidating these decomposition pathways. TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal events (endothermic or exothermic).[1][6]

The table below summarizes typical data obtained from the thermal analysis of this compound. Note that the exact temperatures and mass losses can vary depending on factors like heating rate, sample purity, and morphology.[1]

| Atmosphere | Temperature Range (°C) | Thermal Event | Associated Mass Loss | Process |

| Air | 100 - 400 | Endothermic | Significant | Dehydration (loss of H₂O) |

| 400 - 650 | Exothermic | Slight Mass Gain/Loss | Oxidation to RhO₂ | |

| 650 - 900 | Endothermic | Moderate | Decomposition of RhO₂ to α-Rh₂O₃ (loss of O₂) | |

| > 900 | Endothermic | None | Phase transition to β-Rh₂O₃ | |

| Inert (N₂/Ar) | 100 - 500 | Endothermic | Significant | Dehydration to amorphous Rh₂O₃ (loss of H₂O) |

| 500 - 800 | Exothermic | None | Crystallization of amorphous Rh₂O₃ to α-Rh₂O₃ | |

| > 800 | Endothermic | Moderate | Reduction to metallic Rh (loss of O₂) |

Experimental Protocols for Thermal Characterization

A robust and reproducible analysis relies on meticulous experimental execution. The following protocols provide a self-validating framework for investigating the thermal properties of this compound.

Synthesis of Amorphous this compound

This foundational step is critical as the properties of the precursor influence the final product.[5]

-

Objective: To prepare amorphous rhodium hydrous oxide for subsequent thermal analysis.[1]

-

Procedure:

-

Prepare a solution of a rhodium salt (e.g., Rhodium(III) nitrate or Rhodium(III) chloride) in deionized water.

-

While stirring continuously, slowly add a base (e.g., NaOH or NH₄OH solution) to precipitate the hydrated oxide. Monitor the pH to ensure complete precipitation (typically pH ~9-10).[5]

-

Age the precipitate in the mother liquor, if required by the experimental design, as aging can affect particle size and thermal behavior.[5]

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities. This is a critical step to avoid interference from residual ions during thermal analysis.

-

Dry the resulting solid at a low temperature (e.g., 60°C) to yield an amorphous rhodium hydrous oxide powder.[1]

-

Thermal Analysis via TGA/DSC

-

Objective: To investigate the thermal decomposition using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[1]

-

Instrumentation: A Simultaneous Thermal Analyzer (STA) capable of concurrent TGA and DSC measurements is ideal. Key components include a high-sensitivity microbalance, a programmable furnace, and gas flow controllers.[1]

-

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the dried rhodium hydrate powder (typically 5-10 mg) into a tared crucible (alumina or platinum are common choices).[1]

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.

-

Atmosphere Control: Purge the furnace with the desired gas (e.g., dry air or high-purity nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure a stable atmosphere.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000-1100°C) at a constant, controlled heating rate (e.g., 10°C/min).[1] A controlled heating rate is crucial for resolving distinct thermal events.

-

Data Acquisition: Record the sample mass (TGA), differential heat flow (DSC), and sample temperature continuously throughout the experiment.

-

Data Analysis: Analyze the resulting TGA and DSC curves to identify onset temperatures of decomposition, corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).[6] For a self-validating system, the mass loss in the initial stages should correspond to the calculated loss of water molecules. This can be confirmed by coupling the instrument to an Evolved Gas Analyzer (EGA).[7]

-

The general workflow for synthesis and analysis is illustrated below.

Caption: General experimental workflow for synthesis and thermal analysis.

Conclusion

The thermal decomposition of this compound is a complex but controllable process that is highly sensitive to the reaction atmosphere.[1] In an oxidizing environment, the pathway proceeds through a RhO₂ intermediate, whereas in an inert atmosphere, it involves the crystallization of amorphous Rh₂O₃ and potential reduction to metallic rhodium at higher temperatures.[1][5][8] For professionals in research, catalysis, and materials development, a thorough understanding of these distinct pathways is essential. By leveraging controlled thermal analysis techniques like TGA and DSC, researchers can precisely tailor the synthesis conditions to produce rhodium-based materials with the specific phases, crystallinities, and properties required for their advanced applications.

References

- A Technical Guide to the Thermal Decomposition of Rhodium (III) Hydroxide. Benchchem.

- Rhodium(III) oxide. Wikipedia.

- The thermal behavior of amorphous rhodium hydrous oxide. ResearchGate.

- Formation of crystalline phases by thermal treatment of amorphous rhodium hydrous oxide. ResearchGate.

- Rhodium (Rh) - Properties, Applications. AZoM.

- This compound. ChemBK.

- Rhodium. Wikipedia.

- Origin of stability of the high-temperature, low-pressure Rh2O3 III form of rhodium sesquioxide. ResearchGate.

- Decomposition of nitric oxide by rhodium cluster cations at high temperatures. RSC Publishing.

- On the Operando Structure of Ruthenium Oxides during the Oxygen Evolution Reaction in Acidic Media. ResearchGate.

- Differential Thermal Analysis (DTA) of Oxide Systems in Air to 1620° C at Atmospheric Pressure. Google Books.

- A differential thermal analysis (DTA) for the heats of reaction and temperature rises produced during the setting of tooth coloured restorative materials. PubMed.

- DIFFERENTIAL THERMAL ANALYSIS. Vidyabharti College Of Pharmacy.

- On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. NIH.

- On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS. MDPI.

- Evolved Gas Analysis by Infrared Spectroscopy. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rhodium(III) oxide - Wikipedia [en.wikipedia.org]

- 3. azom.com [azom.com]

- 4. Rhodium - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. vbcop.org [vbcop.org]

- 7. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Rhodium(III) Oxide Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Rhodium(III) oxide hydrate, a pivotal inorganic compound in the landscape of modern chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data, safety protocols, and field-proven insights into its applications, particularly in catalysis.

Introduction: The Significance of this compound

This compound (Rh₂O₃·nH₂O) is a hydrated form of rhodium sesquioxide, a compound where rhodium exhibits a +3 oxidation state.[1][2] While it may appear as a simple inorganic salt, its true value lies in its role as a stable, reliable source of rhodium for a multitude of chemical transformations. In the realm of fine chemical synthesis and pharmaceutical development, where efficiency, selectivity, and reproducibility are paramount, this compound serves as a crucial precursor to highly active catalytic species.[3] Its stability and insolubility in water and common acids make it a robust material for various applications, from advanced ceramics to cutting-edge electronics.[4][5]

For drug development professionals, the utility of rhodium catalysts is particularly pronounced in the synthesis of chiral molecules. Asymmetric catalysis, a field dedicated to the selective production of a single enantiomer of a chiral drug, frequently employs rhodium-based catalysts to achieve high enantiomeric excess, a critical factor for drug efficacy and safety.[6][7] This guide will delve into the properties, safety considerations, and catalytic applications of this compound, providing a comprehensive resource for its effective and safe utilization in the laboratory and beyond.

Core Identification and Properties

A foundational aspect of working with any chemical is the precise identification and understanding of its physical and chemical properties.

| Identifier | Value | Source(s) |

| CAS Number | 123542-79-0 | [3][7][8][9] |

| Chemical Formula | Rh₂O₃·nH₂O (commonly Rh₂O₃·5H₂O) | [7] |

| Appearance | Typically a yellow or black powder | [3][8] |

| Molecular Weight | 253.81 g/mol (anhydrous) | [10] |

| Metal Content | Varies with hydration, typically 47.0-57.0% | [7] |

Physicochemical Properties:

This compound is characterized by its high thermal stability and general insolubility in aqueous solutions and common organic solvents.[4][11] It is also insoluble in concentrated hydrochloric acid, nitric acid, and aqua regia.[11] This insolubility is a key characteristic, often necessitating specific activation procedures to prepare catalytically active species.

Safety Data Sheet (SDS) Synopsis: A Mandate for Safe Handling

The safe handling of any chemical substance is non-negotiable. The following information is a synthesis of data typically found in a Safety Data Sheet (SDS) for this compound and should be treated as a critical guide for laboratory practice.

Hazard Identification

This compound is considered a hazardous substance.[12] Key hazards include:

-

Skin and Eye Irritation: The compound can cause irritation to the eyes and skin.[10][11]

-

Respiratory Tract Irritation: Inhalation of dust can lead to respiratory tract irritation.[6]

-

Oxidizing Properties: Some sources classify it as an oxidizing agent, which may intensify fire and should be kept away from combustible materials.[6][13]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]

-

Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][10]

-

Inhalation: Remove from exposure to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]

Handling and Storage

Proper handling and storage are crucial to minimize risk.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[6][12] Avoid generating dust.[6] Wash hands thoroughly after handling.[6][12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6][12][14] Keep away from heat, sparks, and open flames, as well as incompatible materials such as combustible materials and strong acids.[6][14]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling, but the following PPE is generally recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).[14]

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary when dust is generated.[14]

-

Body Protection: A lab coat or chemical-resistant apron.[6]

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

Applications in Catalysis: A Gateway to Molecular Complexity

The primary application of this compound in research and industry is as a catalyst or, more commonly, a catalyst precursor.[2][15] Rhodium compounds are renowned for their catalytic prowess in a variety of organic transformations.[2]

Role as a Catalyst Precursor

This compound's insolubility means it is often not used directly in homogeneous catalysis. Instead, it serves as a stable source of rhodium that can be converted into catalytically active species in situ. This is typically achieved by reacting the oxide with an appropriate acid (e.g., hydrochloric acid to form rhodium(III) chloride) or through reduction in the presence of ligands to form active Rh(I) complexes.[2] This precursor role is vital as it allows for the generation of highly reactive catalysts just before they are needed, enhancing stability and ease of handling.

Key Catalytic Transformations

Rhodium catalysts derived from precursors like this compound are instrumental in several key reactions:

-

Hydrogenation: The addition of hydrogen across a double or triple bond is a fundamental reaction in organic synthesis. Rhodium catalysts are particularly effective for the hydrogenation of alkenes and arenes.[2][8] In the pharmaceutical industry, asymmetric hydrogenation is a cornerstone technology for the synthesis of chiral drugs, where a prochiral substrate is converted into a single enantiomer product with high selectivity.[6]

-

Hydroformylation: Also known as the "oxo process," this reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.[4][5] It is a major industrial process for the production of aldehydes, which are versatile intermediates in the synthesis of alcohols, carboxylic acids, and other valuable chemicals.[16][17]

The diagram below illustrates the central role of this compound as a precursor to active catalysts for these key transformations.

Caption: Role of this compound as a catalyst precursor.

Experimental Protocol: Homogeneous Hydroformylation of 1-Octene

While specific protocols starting directly from this compound are not commonly published due to its precursor nature, the following is a representative, self-validating protocol for a hydroformylation reaction using a common rhodium precursor that can be generated from the oxide. This protocol is intended as an illustrative example and should be adapted and optimized for specific research needs.

Objective: To synthesize nonanal and 2-methyloctanal from 1-octene via a rhodium-catalyzed hydroformylation.

Materials:

-

High-pressure autoclave reactor with magnetic stirring, gas inlet, pressure gauge, and temperature controller.

-

Schlenk flask and standard Schlenk line techniques.

-

Rhodium precursor (e.g., Rh(acac)(CO)₂, which can be synthesized from this compound).

-

Triphenylphosphine (PPh₃) ligand.

-

1-Octene (substrate).

-

Anhydrous, deoxygenated toluene (solvent).

-

Syngas (1:1 mixture of CO and H₂).

Procedure:

-

Catalyst Preparation (in a glovebox or under inert atmosphere):

-

To a Schlenk flask, add the rhodium precursor (e.g., 0.01 mmol).

-

Add the triphenylphosphine ligand (e.g., 0.1 mmol, for a 10:1 ligand-to-metal ratio). The ligand-to-metal ratio is a critical parameter that influences both the rate and selectivity of the reaction and must be optimized.

-

Add 20 mL of anhydrous, deoxygenated toluene to dissolve the catalyst precursor and ligand.

-

-

Reactor Setup:

-

Transfer the catalyst solution to the autoclave reactor under an inert atmosphere.

-

Add 1-octene (e.g., 10 mmol) to the reactor.

-

-

Reaction Initiation:

-

Seal the reactor and purge it several times with syngas to remove any residual air.

-

Pressurize the reactor to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture.

-

Begin stirring and heat the reactor to the desired temperature (e.g., 100°C). The temperature and pressure are key variables that control the reaction kinetics and should be carefully controlled and monitored.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by the pressure drop in the reactor as the syngas is consumed.

-

Alternatively, small aliquots can be carefully sampled (if the reactor setup allows) and analyzed by Gas Chromatography (GC) to determine the conversion of 1-octene and the selectivity towards the linear (nonanal) and branched (2-methyloctanal) aldehyde products.

-

-

Reaction Quench and Product Analysis:

-

After the desired reaction time or upon completion (indicated by the cessation of gas uptake), cool the reactor to room temperature.

-

Carefully vent the excess pressure in a well-ventilated fume hood.

-

The product mixture can be analyzed by GC and NMR spectroscopy to determine the yield and regioselectivity (n/iso ratio).

-

This protocol provides a framework for conducting a hydroformylation reaction. The self-validating nature of this protocol lies in the continuous monitoring of pressure and the analytical verification of the products, which confirms that the catalytic cycle has occurred as intended.

Conclusion: A Versatile and Enduring Compound

This compound is more than just a simple inorganic compound; it is a gateway to a vast and powerful area of catalysis. For researchers and professionals in drug development, understanding its properties, handling it safely, and appreciating its role as a precursor to highly active catalysts is essential. Its stability and reliability make it an invaluable component in the toolkit of modern synthetic chemistry, enabling the construction of complex molecules that are vital for medicine and materials science. As the demand for more efficient and selective synthetic methods continues to grow, the importance of foundational materials like this compound will undoubtedly endure.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, ca 56% Rh. Retrieved from [Link]

-

Acharyaa Agencies. (n.d.). Rhodium (III) Oxide Hydrate Exporter, Supplier from Coimbatore. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 19). Exploring the Catalytic Applications of this compound. Retrieved from [Link]

-

ChemBK. (2022, October 16). This compound. Retrieved from [Link]

-